![molecular formula C19H27NO5 B3099656 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-75-1](/img/structure/B3099656.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenations
The compound has been used in the preparation of (2S,4S)-MOD-BPPM, a key component in asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives. This process is significant for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals (Takahashi & Achiwa, 1989).
Selective Removal of Protecting Groups
The tert-butoxycarbonyl group, which is part of the compound , can be selectively removed using specific reagents and conditions. This is particularly important in peptide synthesis, where protecting groups are used to shield functional groups from reaction conditions (Bodanszky & Bodanszky, 2009).
Synthesis of Oxazolidinones
It has been used in the synthesis of oxazolidinones, which are valuable as chiral auxiliaries in asymmetric synthesis. These compounds are important in the synthesis of a wide range of biologically active molecules (Brenner, Vecchia, Leutert, & Seebach, 2003).
Novel Tert-butoxycarbonylation Reagent
The compound has been explored as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. This application is significant for the modification of compounds in organic synthesis (Saito, Ouchi, & Takahata, 2006).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
It has been employed in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are important building blocks in organic synthesis and pharmaceutical research (Xue, He, Roderick, Corbett, & Decicco, 2002).
Structural Studies
The compound has been used in structural studies to understand the conformation and configuration of pyrrolidine rings, aiding in the design of new compounds with desired physical and chemical properties (Yuan, Cai, Huang, & Xu, 2010).
properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-12(2)14-8-6-7-9-16(14)24-13-10-15(17(21)22)20(11-13)18(23)25-19(3,4)5/h6-9,12-13,15H,10-11H2,1-5H3,(H,21,22)/t13-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRXHHSBFJMFJ-ZFWWWQNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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